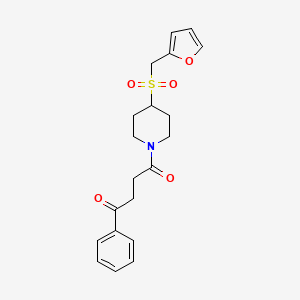

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Description

The target compound, 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione, features a piperidine ring substituted at the 4-position with a furan-2-ylmethyl sulfonyl group and a butane-1,4-dione core linked to a phenyl group. The furan ring introduces aromaticity and polarity, while the sulfonyl group enhances stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c22-19(16-5-2-1-3-6-16)8-9-20(23)21-12-10-18(11-13-21)27(24,25)15-17-7-4-14-26-17/h1-7,14,18H,8-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUSNPLWDUZVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the piperidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan derivatives, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:

Piperidine Substituents :

- The target compound’s furan-2-ylmethyl sulfonyl group introduces polarity and steric bulk compared to MK88’s trifluoromethylphenyl (hydrophobic, electron-withdrawing) or Compound 27’s simpler 4-phenyl substituent .

- K808-8460 replaces piperidine with piperazine , increasing basicity and conformational flexibility .

Dione Substituents :

Physicochemical and Functional Properties

- Solubility and Polarity: The sulfonyl group in the target compound enhances polarity compared to MK88’s thiophene or Compound 27’s unsubstituted piperidine. This may improve aqueous solubility but reduce membrane permeability .

- Electronic Effects: The furan-sulfonyl moiety in the target compound is electron-withdrawing, which could stabilize charge-transfer interactions or modulate reactivity at the dione core.

Spectral Characterization :

Analogous compounds (e.g., 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione) show distinct NMR and IR profiles:

Biological Activity

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring, a furan moiety, and a sulfonamide group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 437.6 g/mol. The presence of diverse functional groups allows for interactions with various biological targets, suggesting potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.6 g/mol |

| Structural Features | Piperidine, Furan, Sulfonamide |

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, while the piperidine ring may enhance binding affinity to biological targets. Detailed studies are required to elucidate the precise mechanisms involved.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activities. For instance, derivatives of piperidine and furan have been reported to inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate cell cycle progression and induce apoptosis makes it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

The unique combination of functional groups may also confer antimicrobial properties. Compounds containing furan and sulfonamide groups have been previously documented as effective against bacterial strains, suggesting that this compound could exhibit similar activities.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of structurally related compounds:

- CDK Inhibition : A study on related thiazolyl-pyrimidine compounds demonstrated potent inhibition of cyclin-dependent kinases (CDK2 and CDK9), leading to G2/M cell cycle arrest in cancer cells . This highlights the potential for similar mechanisms in the target compound.

- Antimicrobial Testing : Another investigation into sulfonamide derivatives revealed promising results against Gram-positive bacteria, indicating that modifications to the sulfonamide structure can enhance antibacterial potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Piperidine ring, sulfonamide group | Moderate AChE inhibition |

| 3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure, methoxy group | High BChE inhibition |

| 2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Piperidine ring with different substitutions | Low AChE inhibition |

Q & A

Q. What are the recommended synthetic routes for 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione, and how is purity ensured?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example:

- Step 1 : Introduce the sulfonyl group via reaction of piperidine with furan-2-ylmethyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12 hours) .

- Step 2 : Couple the sulfonylated piperidine with 4-phenylbutane-1,4-dione using a base like triethylamine or DBU in DMF at 60°C for 24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure via -NMR (key peaks: furan protons at δ 6.2–7.4 ppm, sulfonyl group stability), IR (C=O stretch at ~1700 cm), and HPLC (≥95% purity) .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

- Solubility : Poor aqueous solubility (logP ~3.5 predicted); use DMSO or DMF for stock solutions .

- Stability : Hydrolytically sensitive due to the dione moiety; store at –20°C under inert atmosphere .

- Melting Point : Confirm via differential scanning calorimetry (DSC); deviations >2°C suggest impurities .

- pH Sensitivity : Test stability across pH 3–9 using buffered solutions (e.g., phosphate buffer) with UV-Vis monitoring (λ = 260 nm) .

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM–1 mM concentrations .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC calculation) .

- Binding Affinity : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., BSA as a negative control) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency .

- Solvent Effects : Compare yields in polar aprotic solvents (DMF vs. acetonitrile) under microwave irradiation (100°C, 30 minutes) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) .

Q. How do structural modifications (e.g., replacing furan with other heterocycles) impact bioactivity?

- Analog Synthesis : Replace furan-2-ylmethyl with thiophene or pyridine derivatives via analogous sulfonylation steps .

- SAR Analysis : Compare IC values in enzyme assays (e.g., 10-fold lower activity with thiophene suggests furan’s electronic effects are critical) .

- Computational Modeling : Perform DFT calculations to analyze electron density distribution and docking scores (AutoDock Vina) .

Q. How should contradictory data on cytotoxicity across studies be resolved?

- Experimental Reprodubility : Standardize cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum-free media conditions .

- Metabolite Interference : Test compound stability in cell culture media via LC-MS to rule out degradation products .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for IC comparisons (n ≥ 3 replicates) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to target proteins .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., with kinase domains) .

- Metabolomics : Track cellular metabolic shifts via GC-MS after 24-hour exposure .

Q. How can environmental fate studies be designed for this compound?

- Degradation Kinetics : Expose to simulated sunlight (UVB, 310 nm) in aqueous solutions; monitor half-life via HPLC .

- Ecotoxicology : Test on Daphnia magna (48-hour LC) and algal growth inhibition (OECD 201 guidelines) .

- Soil Mobility : Use column leaching experiments with HPLC-UV quantification .

Q. Methodological Notes

- Safety : Follow OSHA HCS guidelines (e.g., PPE for sulfonyl chlorides; avoid inhalation of dione dust) .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Open Science : Deposit raw data in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.